

Evaluating Lot-to-Lot Variability of DL-Lysine Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *Lysine hydrochloride, DL-*

Cat. No.: *B555938*

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For researchers, scientists, and drug development professionals, ensuring the consistency and quality of raw materials is paramount to the reproducibility and validity of experimental results. This guide provides a comprehensive evaluation of the potential lot-to-lot variability of DL-Lysine hydrochloride, a racemic mixture of the D- and L-enantiomers of the essential amino acid lysine. By presenting key quality control parameters from hypothetical lots, alongside detailed experimental protocols, this document serves as a practical resource for assessing the suitability of different batches of DL-Lysine hydrochloride for research and development applications.

Comparative Analysis of DL-Lysine Hydrochloride Lots

The following table summarizes the quantitative analysis of three hypothetical lots of DL-Lysine hydrochloride against typical specification criteria. These parameters are critical for assessing the purity, identity, and overall quality of the compound.

Parameter	Specification	Lot A	Lot B	Lot C
Assay (HPLC, on dried basis)	≥ 98.5%	99.2%	98.8%	99.5%
Appearance	White to off-white powder	Conforms	Conforms	Conforms
Solubility (10% in H ₂ O)	Clear, colorless solution	Conforms	Conforms	Conforms
Identification (IR)	Conforms to reference	Conforms	Conforms	Conforms
pH (10% solution)	5.0 - 6.0	5.5	5.8	5.3
Loss on Drying	≤ 1.0%	0.3%	0.5%	0.2%
Residue on Ignition	≤ 0.1%	0.05%	0.08%	0.04%
Chloride Content	19.0% - 19.6%	19.3%	19.5%	19.2%
Heavy Metals (as Pb)	≤ 10 ppm	< 10 ppm	< 10 ppm	< 10 ppm
Related Substances (TLC)	Conforms	Conforms	Conforms	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on standard pharmacopeial methods and analytical techniques.

Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of DL-Lysine hydrochloride.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).[1]
- Mobile Phase: A filtered and degassed solution of 10 mM potassium dihydrogen phosphate, with the pH adjusted to 7.5 using triethylamine.[1]
- Flow Rate: 0.5 mL/min.[1]
- Detection: UV at 214 nm.[1]
- Procedure:
 - Prepare a standard solution of known concentration using a reference standard of DL-Lysine hydrochloride.
 - Prepare a sample solution of the lot to be tested at the same concentration.
 - Inject equal volumes (e.g., 20 μ L) of the standard and sample solutions into the chromatograph.[1]
 - Record the peak areas for the principal peaks.
 - Calculate the percentage of DL-Lysine hydrochloride in the sample by comparing the peak area of the sample to that of the standard.

pH Determination

This test measures the acidity or alkalinity of a solution of the substance.

- Procedure:
 - Dissolve 1.0 g of DL-Lysine hydrochloride in 10 mL of freshly boiled and cooled water.[2]
 - Calibrate a pH meter using standard buffer solutions.
 - Immerse the electrode in the sample solution and record the pH.

Loss on Drying

This procedure determines the amount of volatile matter (primarily water) in the sample.

- Procedure:
 - Accurately weigh approximately 1 g of the sample into a pre-dried weighing bottle.
 - Dry the sample in an oven at 105°C for 3 hours.[3][4]
 - Cool the sample in a desiccator and re-weigh.
 - The loss in weight is expressed as a percentage of the initial sample weight.

Residue on Ignition

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

- Procedure:
 - Accurately weigh 1 g of the sample into a suitable crucible.
 - Moisten with a small amount of sulfuric acid.
 - Heat gently until the substance is thoroughly charred.
 - Cool, then moisten the residue with more sulfuric acid.
 - Heat at $800 \pm 25^\circ\text{C}$ until all black particles have disappeared.
 - Cool in a desiccator and weigh.
 - The weight of the residue should not exceed the specified limit.

Heavy Metals

This test limits the content of metallic impurities that are colored by sulfide ion.

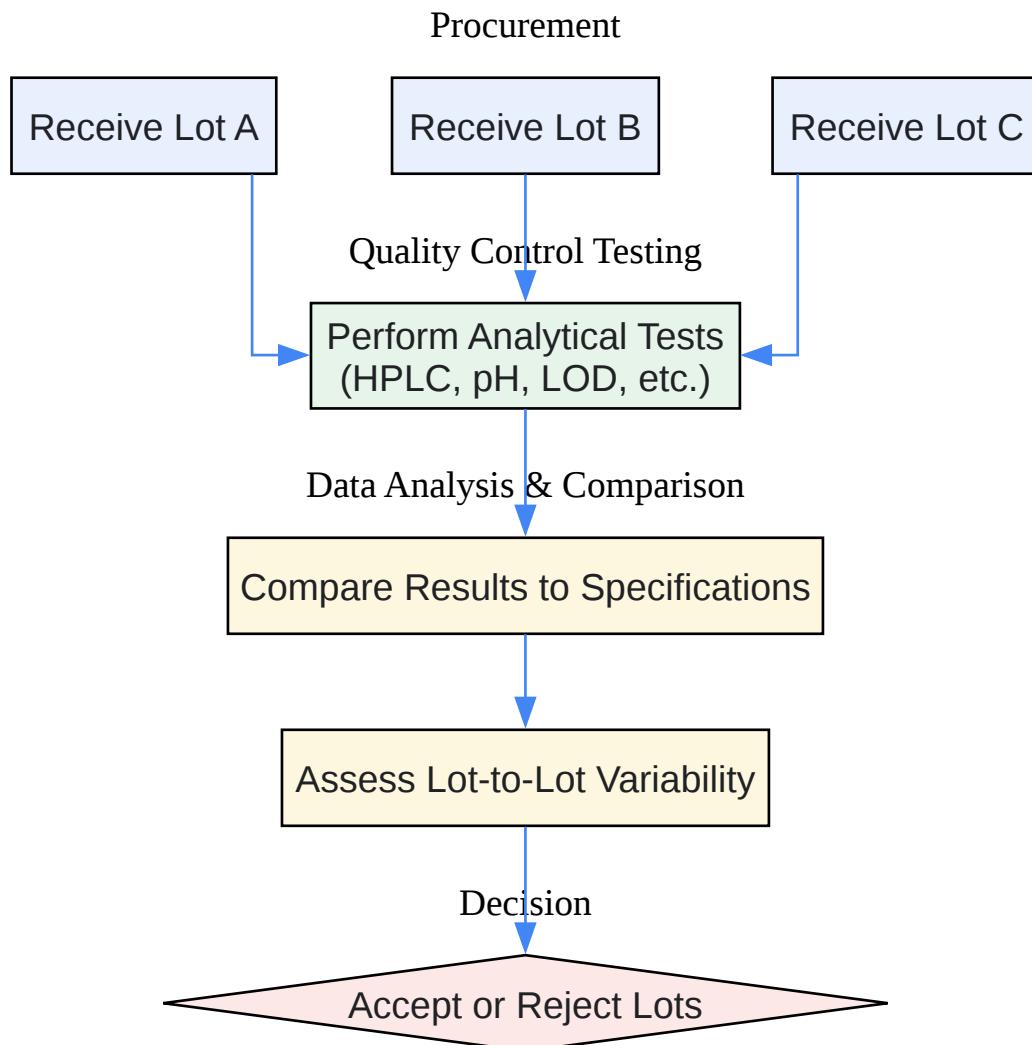
- Procedure:

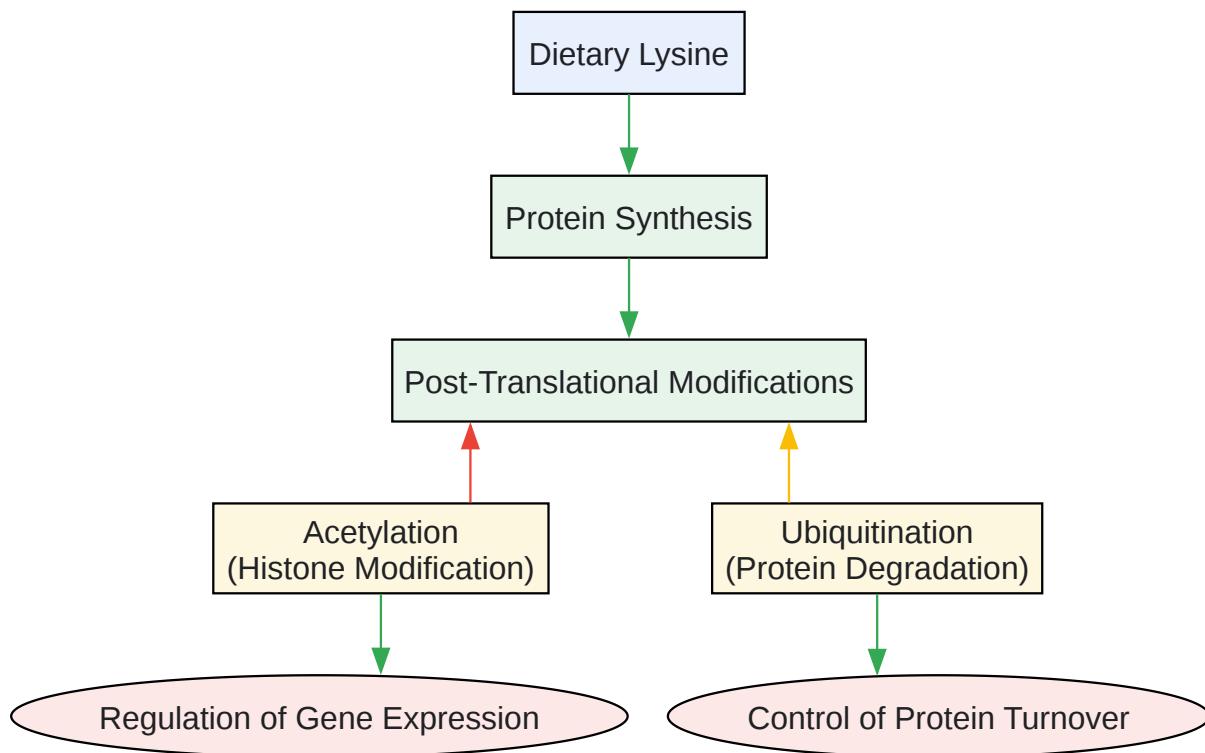
- Prepare a test solution by dissolving 2.0 g of the sample in 25 mL of water.
- Prepare a standard lead solution.
- Add thioacetamide-glycerin base TS to both solutions.
- Any brown color in the test solution should not be darker than that of the standard solution.

[2]

Visualizations

The following diagrams illustrate a key signaling pathway involving lysine and a typical experimental workflow for evaluating lot-to-lot variability.





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